2-(4-fluorophenyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Description
2-(4-Fluorophenyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core. Key structural attributes include:
- Position 2: A 4-fluorophenyl group, contributing electron-withdrawing properties and enhanced metabolic stability due to fluorine’s electronegativity .
This compound’s structural framework aligns with purine analogs, which are known for modulating biochemical pathways such as kinase inhibition or receptor antagonism . Its synthesis likely involves condensation reactions of hydrazine derivatives with trifluoromethyl-containing precursors, as seen in analogous pyrazole and triazinone syntheses .
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N4O/c20-15-6-4-13(5-7-15)16-9-17-18(28)26(24-11-27(17)25-16)10-12-2-1-3-14(8-12)19(21,22)23/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQWMTHDXGFPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a member of the pyrazolo-triazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula for the compound is . The presence of fluorine atoms in both the phenyl and benzyl groups enhances its lipophilicity and may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrazolo-triazine class exhibit a range of biological activities, including:
- Antimicrobial Activity : Many derivatives show significant antibacterial properties against various pathogens.
- Anticancer Potential : Some studies suggest potential cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of similar pyrazolo derivatives. For instance, a series of pyrazole derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 2 µg/mL against resistant bacterial strains like MRSA .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 2 | MRSA |
| Compound B | 0.25 | E. coli |
| Compound C | 0.68 | S. aureus |
Anticancer Activity
In vitro studies have shown that certain pyrazolo derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds similar to the target compound have been reported to induce apoptosis in human cancer cells through mechanisms involving mitochondrial disruption and caspase activation .
Case Study: Pyrazolo Derivative in Cancer Research
A derivative structurally related to 2-(4-fluorophenyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one was tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 8 µM.
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo-triazines is closely linked to their structural features. Key observations include:
- Trifluoromethyl Substitution : Enhances lipophilicity and may improve membrane permeability.
- Phenyl and Benzyl Groups : Their electronic properties significantly influence the overall activity.
Research has shown that modifications in these substituents can lead to substantial changes in biological potency. For instance, the introduction of electron-withdrawing groups has been associated with increased antibacterial activity against resistant strains .
Chemical Reactions Analysis
Core Heterocyclic Reactivity
The pyrazolo[1,5-d] triazin-4(5H)-one scaffold undergoes characteristic reactions at its triazine and pyrazole rings:
Nucleophilic Substitution
The triazine ring participates in nucleophilic substitutions due to electron-deficient nitrogen atoms. For example:
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Aminolysis : Reaction with primary amines (e.g., methylamine) at the C-3 position yields substituted derivatives (Table 1) .
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Alkoxylation : Sodium alkoxides (e.g., allyloxide) in THF at 0°C substitute the triazine ring’s leaving groups (e.g., tosyl), achieving yields up to 88% .
Table 1: Nucleophilic Substitution Reactions
Functional Group Transformations
The 4-fluorophenyl and 3-(trifluoromethyl)benzyl groups exhibit distinct reactivity:
Electrophilic Aromatic Substitution
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Halogenation : The 4-fluorophenyl group directs electrophiles to the para position, enabling bromination or iodination under mild Lewis acid catalysis (e.g., FeCl₃) .
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Nitration : Controlled nitration at the pyrazole ring’s C-7 position using HNO₃/H₂SO₄ introduces nitro groups, critical for further reductions .
Side-Chain Modifications
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Oxidation : The benzyl thioether side chain oxidizes to sulfone derivatives using mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂.
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Reductive Alkylation : The trifluoromethylbenzyl group undergoes reductive amination with aldehydes to introduce secondary amines .
Ring-Expansion and Cyclization
The core participates in ring-expansion reactions under catalytic conditions:
Triazene Cyclization
Diazotization of aminopyrazole precursors with NaNO₂/HCl generates diazonium intermediates, which cyclize to form the triazine ring (Fig. 1) . This method achieves yields of 52–80% depending on substituents .
Example Pathway :
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Diazotization of 5-amino-1H-pyrazole-4-carbonitrile with NaNO₂/HCl at 0–5°C.
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Intramolecular cyclization to form pyrazolo[3,4-d] triazin-4-one .
Table 2: Cyclization Yields by Substituent
| Substituent (R) | Yield (%) | Conditions | Source |
|---|---|---|---|
| p-CH₃Ph | 52 | HCl/AcOH, 0–5°C | |
| p-OCH₃Ph | 80 | HCl/AcOH, 0–5°C | |
| p-ClPh | 39 | HCl/AcOH, 0–5°C |
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings introduce aryl/heteroaryl groups at the pyrazole ring’s C-5 position:
Oxidative Aromatization
Pyrazoline intermediates oxidize to aromatic pyrazoles using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene .
Stability and Degradation
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Hydrolytic Stability : The triazinone ring resists hydrolysis under acidic (pH 2–6) and basic (pH 8–12) conditions.
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Photodegradation : UV exposure (254 nm) induces cleavage of the C–S bond in the benzyl thioether group, forming a disulfide byproduct.
Comparative Mechanistic Insights
Reaction efficiency varies significantly with substituents:
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- The 4-fluorophenyl group in the target compound enhances lipophilicity and oxidative stability compared to non-fluorinated analogs like 2-(4-methylphenyl)pyrazolo-triazinone .
- Trifluoromethyl substituents (in the target and pyrazolo[1,5-a]pyrimidine derivatives ) improve binding to hydrophobic pockets in enzymes or receptors, as demonstrated in kinase inhibitors .
Heterocyclic Core Variations
- Pyrazolo[1,5-d][1,2,4]triazin-4-ones (target compound) vs. pyrazolo[1,5-a]pyrimidines : The triazinone core offers a planar structure conducive to stacking interactions, while pyrimidine cores may favor hydrogen bonding due to nitrogen positioning.
Q & A
Q. Example Data :
| Step | Reagents/Conditions | Yield (%) | Key Spectral Data (1H NMR) | Reference |
|---|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate, ethanol, reflux | 65–75 | δ 7.45–7.60 (m, Ar-H) | |
| Triazinone cyclization | Diethyl oxalate, THF, 80°C | 40–50 | δ 8.20 (s, triazinone-H) |
Methodological Insight : Optimize reaction time and stoichiometry to improve yields. Use LC-MS to track intermediate purity .
How can structural elucidation resolve discrepancies in reported melting points or spectral data?
Advanced Research Focus
Discrepancies often arise from polymorphic forms or impurities. Strategies include:
- Single-crystal X-ray diffraction : Resolves absolute configuration and packing effects (e.g., report mean C–C bond lengths of 0.003–0.004 Å and R factors <0.05).
- DSC/TGA analysis : Differentiates polymorphs by thermal behavior.
- Comparative NMR : Use deuterated solvents to avoid solvent–solute interactions masking signals .
Example : A compound with a reported mp of 196–198°C () may exhibit a lower mp (123–124°C, ) due to solvent inclusion.
What methodologies are recommended for evaluating the biological activity of fluorinated pyrazolo-triazinones?
Q. Basic Research Focus
Q. Advanced Insight :
- QSAR modeling : Correlate substituent electronegativity (e.g., CF3, F) with bioactivity. Fluorine enhances membrane permeability (logP ~2.5–3.5) .
How can conflicting data on environmental stability be addressed in ecotoxicological studies?
Q. Advanced Research Focus
- Hydrolysis/photolysis assays : Simulate environmental conditions (pH 5–9, UV exposure) to track degradation ().
- LC-MS/MS quantification : Detect transformation products (e.g., de-fluorinated metabolites).
Example : A compound with a half-life (t1/2) of 7 days in water (pH 7) may degrade faster in acidic conditions (t1/2 = 2 days) .
What strategies optimize regioselectivity in introducing trifluoromethylbenzyl groups?
Q. Advanced Research Focus
Q. Advanced Research Focus
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., reports C–H···O/N contacts governing crystal packing).
- Solubility prediction : High torsional angles (e.g., α = 81.156° in ) correlate with low aqueous solubility. Use co-solvents (PEG 400) or nanoformulation .
What analytical techniques validate purity in multi-step syntheses?
Q. Basic Research Focus
- HPLC-DAD : Purity >95% with retention time consistency ().
- Elemental analysis : Match calculated/observed C, H, N content (e.g., C: 72.31% vs. 72.27% calc. in ).
Q. Advanced Insight :
- HRMS : Resolve isotopic patterns for Cl/F-containing compounds (e.g., [M+H]+ m/z 411.88 in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
